An In-depth Technical Guide to (R)-(1,4-Dioxan-2-yl)methanamine Hydrochloride
An In-depth Technical Guide to (R)-(1,4-Dioxan-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of (R)-(1,4-Dioxan-2-yl)methanamine hydrochloride. This chiral building block is of significant interest in pharmaceutical research and development, particularly in the synthesis of novel therapeutics targeting the central nervous system (CNS) and for the development of enzyme inhibitors.
Core Chemical Properties
(R)-(1,4-Dioxan-2-yl)methanamine hydrochloride is a white solid at room temperature. Its constrained dioxane ring and the primary amine functionality make it a valuable synthon for introducing specific stereochemistry and modifying the physicochemical properties of drug candidates, such as solubility and stability.[1]
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO₂ | [2][3] |
| Molecular Weight | 153.61 g/mol | [2][3][4] |
| CAS Number | 1523541-84-5 | [3] |
| Appearance | White solid | [3] |
| Purity | Typically ≥97% | [3] |
| Storage | 2-8°C, stored in inert gas | [1] |
Spectroscopic Data
While comprehensive public spectral data is limited, typical analytical techniques for characterization would include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structural integrity and purity of the compound. For the closely related 1,4-dioxane, the highly symmetrical nature results in a single ¹³C NMR chemical shift.[5] However, for (R)-(1,4-Dioxan-2-yl)methanamine hydrochloride, the substitution breaks this symmetry, leading to a more complex spectrum. A ¹H NMR spectrum for the (S)-enantiomer is available through some suppliers, which would be comparable to the (R)-enantiomer.[6]
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Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for the amine N-H stretching, C-H stretching of the alkyl and ether groups, and C-O stretching of the dioxane ring.
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Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.
Experimental Protocols
Synthesis of (R)-(1,4-Dioxan-2-yl)methanamine Hydrochloride
The synthesis of (R)-(1,4-Dioxan-2-yl)methanamine hydrochloride typically involves the synthesis of the racemic mixture followed by chiral resolution. A general approach to the synthesis of the core structure involves the reaction of a suitable epoxide with ethylene glycol, followed by functional group manipulations to introduce the aminomethyl group.
A potential synthetic workflow is outlined below:
Figure 1. A generalized synthetic workflow for the preparation of (R)-(1,4-Dioxan-2-yl)methanamine hydrochloride.
Detailed Methodologies:
The key step for obtaining the desired enantiomer is the chiral resolution of the racemic amine. This is typically achieved by forming diastereomeric salts with a chiral acid, such as tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. The desired diastereomer is then treated with a base to liberate the free amine, which is subsequently converted to the hydrochloride salt.
Applications in Drug Discovery
(R)-(1,4-Dioxan-2-yl)methanamine hydrochloride serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds.[1] Its incorporation into a molecule can significantly influence its biological activity, pharmacokinetic properties, and safety profile.
This compound is particularly valuable in the development of:
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Central Nervous System (CNS) Agents: The dioxane moiety can act as a bioisostere for other cyclic systems and can modulate properties such as blood-brain barrier penetration.[1][9]
-
Enzyme Inhibitors: The specific stereochemistry and the presence of a primary amine allow for targeted interactions with the active sites of enzymes.[1]
Logical Relationship in Drug Discovery:
Figure 2. The role of (R)-(1,4-Dioxan-2-yl)methanamine hydrochloride in the drug discovery process.
Safety and Handling
(R)-(1,4-Dioxan-2-yl)methanamine hydrochloride is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Hazard Statements:
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H315: Causes skin irritation.[2]
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H319: Causes serious eye irritation.[2]
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H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[2]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Conclusion
(R)-(1,4-Dioxan-2-yl)methanamine hydrochloride is a valuable and versatile chiral building block for the synthesis of complex molecules with potential therapeutic applications. Its well-defined stereochemistry and useful chemical handles make it an important tool for medicinal chemists and drug discovery scientists. Adherence to proper safety and handling procedures is essential when working with this compound. Further research into its applications is likely to yield novel and effective therapeutic agents.
References
- 1. (R)-(1,4-Dioxan-2-yl)methanamine hydrochloride [myskinrecipes.com]
- 2. 1-(1,4-Dioxan-2-yl)methanamine hydrochloride | C5H12ClNO2 | CID 45595364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2R)-1,4-Dioxane-2-methanamine hydrochloride 97% | CAS: 1523541-84-5 | AChemBlock [achemblock.com]
- 4. 1523541-84-5|(R)-(1,4-Dioxan-2-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 5. 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of para-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. (2S)-1,4-Dioxane-2-MethanaMine hydrochloride(1523541-96-9) 1H NMR spectrum [chemicalbook.com]
- 7. Buy (R)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine (EVT-2752793) | 917942-74-6 [evitachem.com]
- 8. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
